molecular formula C5H3ClN2O2S B1328563 3-Chloro-5-nitropyridine-2-thiol CAS No. 64007-60-9

3-Chloro-5-nitropyridine-2-thiol

Cat. No.: B1328563
CAS No.: 64007-60-9
M. Wt: 190.61 g/mol
InChI Key: MJUVUYBYAXQFKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-nitropyridine-2-thiol is an organic compound with the molecular formula C5H3ClN2O2S. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is notable for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-5-nitropyridine-2-thiol can be synthesized through several methods. One common approach involves the reaction of 3-chloro-5-nitropyridine with thiourea under basic conditions to yield the desired thiol compound . Another method includes the use of 2,2′-dithiobis(5-nitropyridine) as a precursor, which undergoes reductive cleavage to form this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-nitropyridine-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium thiolate or primary amines.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-5-nitropyridine-2-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-5-nitropyridine-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The nitro group can participate in redox reactions, affecting cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-nitropyridine: Similar in structure but lacks the thiol group.

    5-Nitropyridine-2-thiol: Similar but without the chlorine atom.

    2-Chloro-5-nitropyridine: Similar but with different substitution positions.

Uniqueness

3-Chloro-5-nitropyridine-2-thiol is unique due to the presence of both a chlorine atom and a thiol group, which allows it to participate in a wider range of chemical reactions and interactions compared to its analogs .

Properties

IUPAC Name

3-chloro-5-nitro-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O2S/c6-4-1-3(8(9)10)2-7-5(4)11/h1-2H,(H,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJUVUYBYAXQFKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=S)NC=C1[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649903
Record name 3-Chloro-5-nitropyridine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64007-60-9
Record name 3-Chloro-5-nitropyridine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.